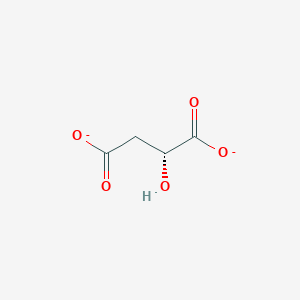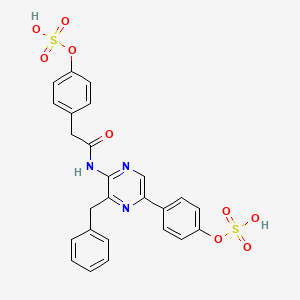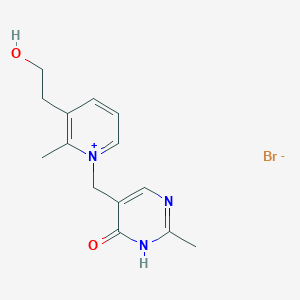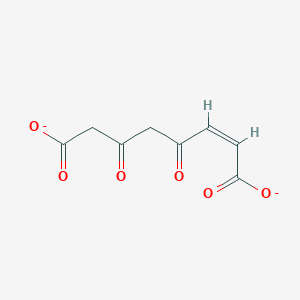
4-Maleylacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-maleylacetoacetate is an oxo dicarboxylate. It has a role as a human metabolite. It derives from an oct-2-enedioate. It is a conjugate base of a 4-maleylacetoacetic acid.
Applications De Recherche Scientifique
Crystal Structure and Catalytic Promiscuity
The crystal structure of maleylacetoacetate isomerase (MAAI), crucial in the metabolic degradation of phenylalanine and tyrosine, was detailed, highlighting its remarkable catalytic promiscuity. MAAI, part of the glutathione S-transferase (GST) superfamily, performs a range of reactions, including isomerization, oxygenation, and transferase activities. This enzyme's structure provides insights into designing inhibitors for clinical management of diseases like hereditary tyrosinemia type I (Polekhina et al., 2001).
Treatment of Genetic Mitochondrial Diseases
Dichloroacetate (DCA), metabolized by MAAI, has been investigated for treating genetic mitochondrial diseases. It acts on the pyruvate dehydrogenase complex, influencing the enzyme's phosphorylation state. Variants of MAAI differ in their kinetics toward DCA, affecting its biotransformation and associated toxicity. This has implications for therapies targeting PDH deficiency, suggesting a combined approach with DCA and gene therapy might be promising (Stacpoole et al., 2008).
Environmental and Clinical Implications
MAAI's role extends to environmental science and medicine, with DCA serving as both a by-product of water chlorination and a potential therapeutic agent. The enzyme's involvement in DCA metabolism and the accumulation of toxic tyrosine intermediates upon its inactivation by DCA highlights the delicate balance between environmental hazards and therapeutic opportunities. Understanding the toxicokinetics and genetic polymorphisms of GSTz1/MAAI could help mitigate the adverse effects of DCA exposure (Stacpoole, 2010).
Novel Inhibitor Design
Research into designing inhibitors for MAAI aims at treating conditions like tyrosinemia type I. By targeting the enzyme responsible for fumarylacetoacetate formation, new therapeutic avenues are explored. Theoretical compounds designed to competitively inhibit MAAI offer potential for novel treatment strategies, demonstrating the enzyme's significant role in disease management (Zolfaghari, 2017).
Propriétés
Formule moléculaire |
C8H6O6-2 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
(Z)-4,6-dioxooct-2-enedioate |
InChI |
InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1- |
Clé InChI |
GACSIVHAIFQKTC-UPHRSURJSA-L |
SMILES isomérique |
C(C(=O)CC(=O)[O-])C(=O)/C=C\C(=O)[O-] |
SMILES |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
SMILES canonique |
C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



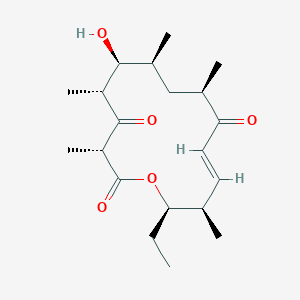
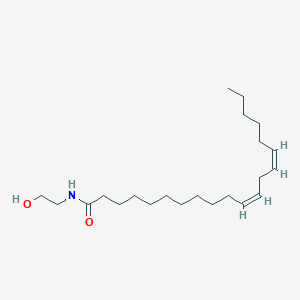
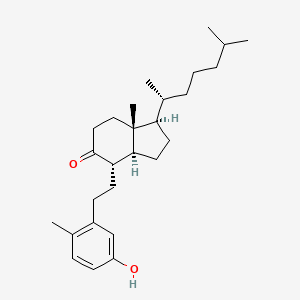
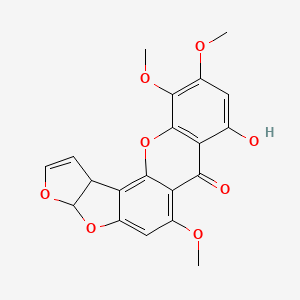


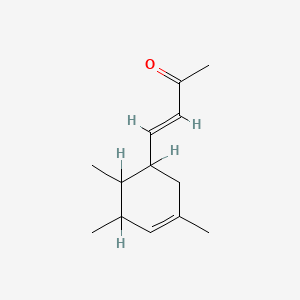
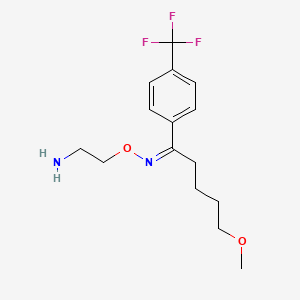

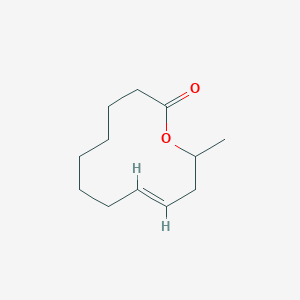
![(2E)-3-{3-[(5-Ethyl-3-iodo-6-methyl-2-oxo-1,2-dihydropyridin-4-YL)oxy]phenyl}acrylonitrile](/img/structure/B1238748.png)
